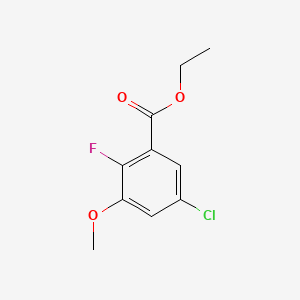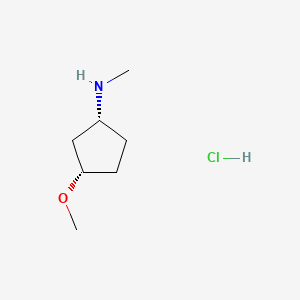
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral carboxylic acids and hydroxylamine to form an amide, which then undergoes a chiral Diels-Alder reaction in a copper-catalyzed oxidation system. The product is then subjected to reduction, alkaline deprotection, and acidification reactions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. The process includes the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like zinc powder in acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper chloride and 2-ethyl-2-oxazoline are commonly used in oxidation reactions.
Reduction: Zinc powder and acetic acid are typical reagents for reduction.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted cyclopentanes .
Applications De Recherche Scientifique
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1R,3S)-3-Methoxycyclopentan-1-amine hydrochloride
- (1R,3S)-3-Methylcyclopentan-1-amine hydrochloride
Uniqueness
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and N-methyl groups provide unique reactivity and interaction profiles compared to similar compounds .
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clé InChI |
UQXFPGSKKYNTLN-HHQFNNIRSA-N |
SMILES isomérique |
CN[C@@H]1CC[C@@H](C1)OC.Cl |
SMILES canonique |
CNC1CCC(C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


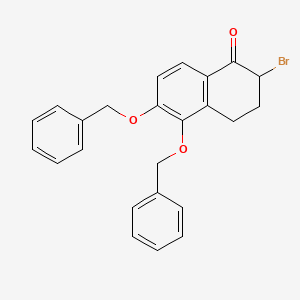

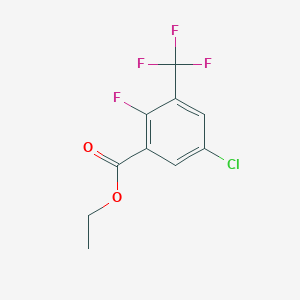




![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)



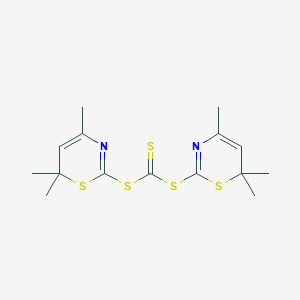
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
